Chk1-IN-4 -

Chk1-IN-4

Catalog Number: EVT-12556213
CAS Number:
Molecular Formula: C18H18BrN7O2
Molecular Weight: 444.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Chk1-IN-4 is a selective inhibitor of checkpoint kinase 1 (Chk1), a critical protein involved in the DNA damage response and cell cycle regulation. This compound is designed to enhance the efficacy of chemotherapeutic agents by inhibiting Chk1, thereby promoting apoptosis in cancer cells with damaged DNA. The structure of Chk1-IN-4 is characterized by its unique molecular composition, which allows it to specifically target the ATP-binding site of Chk1.

Source

Chk1-IN-4 was developed as part of ongoing research aimed at identifying potent inhibitors that could be utilized in cancer therapy. The compound has been profiled for its pharmacological properties and potential applications in enhancing the effectiveness of existing cancer treatments, particularly those that induce DNA damage.

Classification

Chk1-IN-4 is classified as a small molecule inhibitor. It falls under the category of anticancer agents due to its role in modulating cell cycle checkpoints and promoting cell death in malignancies, particularly those that are resistant to conventional therapies.

Synthesis Analysis

Methods

The synthesis of Chk1-IN-4 involves several key steps that focus on creating a compound with high selectivity for Chk1. The synthetic route typically includes:

  1. Initial Reactants: Starting materials are chosen based on their ability to form the desired molecular framework.
  2. Reactions: Key reactions may include nucleophilic substitutions, cyclizations, and functional group modifications.
  3. Purification: After synthesis, compounds are purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Technical Details

The synthesis process often employs various organic chemistry techniques, including:

  • Refluxing: To facilitate reactions at elevated temperatures.
  • Column Chromatography: For purification purposes.
  • Mass Spectrometry: To confirm the molecular weight and structure of synthesized compounds.
Molecular Structure Analysis

Structure

Chk1-IN-4 has a complex molecular structure characterized by the following features:

  • Molecular Formula: C17H21BrN4O
  • Molecular Weight: Approximately 373.28 g/mol
  • The compound contains multiple functional groups that contribute to its biological activity.

Data

The molecular structure can be represented as follows:

Molecular Structure C17H21BrN4O\text{Molecular Structure }\quad \text{C}_{17}\text{H}_{21}\text{Br}\text{N}_{4}\text{O}

Detailed structural analysis can be performed using techniques such as X-ray crystallography or NMR spectroscopy to elucidate the three-dimensional arrangement of atoms within the molecule.

Chemical Reactions Analysis

Reactions

Chk1-IN-4 primarily functions through competitive inhibition of Chk1 by binding to its ATP-binding site. This interaction prevents ATP from activating Chk1, thereby halting its kinase activity.

Technical Details

Key reactions involving Chk1-IN-4 include:

  • Inhibition Assays: Evaluating the potency of Chk1-IN-4 against various concentrations of ATP.
  • Cellular Studies: Investigating the effects on cell cycle progression and apoptosis in cancer cell lines treated with Chk1-IN-4.
Mechanism of Action

Process

The mechanism of action for Chk1-IN-4 involves:

  1. Binding: The compound binds to the ATP-binding site on Chk1.
  2. Inhibition: This binding inhibits the phosphorylation activity of Chk1, which is crucial for cell cycle checkpoints during DNA damage.
  3. Cell Cycle Disruption: As a result, cells may enter mitosis with unrepaired DNA, leading to increased apoptosis.

Data

Research indicates that inhibition of Chk1 results in enhanced sensitivity of cancer cells to DNA-damaging agents, suggesting a synergistic effect when used alongside traditional chemotherapy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents; solubility in aqueous environments may vary.

Chemical Properties

  • Stability: Stability under various pH conditions needs assessment for practical applications.
  • Reactivity: Reacts with biological targets primarily through non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions).

Relevant data from studies show that modifications in substituents can significantly affect both potency and selectivity towards Chk1.

Applications

Chk1-IN-4 has significant potential applications in scientific research and clinical settings:

  • Cancer Therapy: Used as an adjunct therapy to enhance the efficacy of chemotherapeutic agents by targeting cancer cells with defective DNA repair mechanisms.
  • Research Tool: Serves as a valuable tool in studies investigating cell cycle regulation and DNA damage response pathways.
Introduction to Checkpoint Kinase 1 (Chk1) Biology and Therapeutic Targeting

Molecular Mechanisms of Chk1 in DNA Damage Response (DDR) Signaling

Checkpoint kinase 1 (Chk1) is a serine/threonine kinase that serves as a central transducer in the DNA damage response (DDR) network. Its activation is primarily triggered by replication stress and DNA lesions, including single-strand breaks (SSBs) and double-strand breaks (DSBs). Key steps in Chk1 activation include:

  • ATR-Dependent Phosphorylation: Chk1 is phosphorylated by ATR (ataxia telangiectasia and Rad3-related protein) at conserved residues Ser317 and Ser345 within its C-terminal regulatory domain. This occurs when single-stranded DNA (ssDNA) generated at stalled replication forks or resected DSBs is coated by replication protein A (RPA), recruiting the ATR-ATRIP complex [1] [2] [7].
  • Mediator Proteins: Claspin acts as an essential adaptor, facilitating ATR-Chk1 interaction. The Rad17-RFC complex loads the 9-1-1 (RAD9-RAD1-HUS1) clamp onto DNA junctions, while TopBP1 promotes full ATR activation and subsequent Chk1 phosphorylation [1] [4] [7].
  • Downstream Signaling: Activated Chk1 dissociates from chromatin to phosphorylate effector proteins involved in cell cycle arrest, DNA repair, and apoptosis. This includes substrates like Cdc25 phosphatases, Wee1 kinase, and DNA repair factors (e.g., RAD51, BRCA2) [2] [4] [7].

Table 1: Key Phosphorylation Sites and Binding Partners in Chk1 Activation

Site/PartnerFunctionRegulatorBiological Consequence
Ser345Primary activation siteATRInduces conformational change; essential for kinase activity
Ser317Secondary activation siteATRFacilitates Ser345 phosphorylation; checkpoint initiation
ClaspinMediator proteinATR-dependent phosphorylationStabilizes Chk1; enhances ATR-Chk1 interaction
RAD17/9-1-1Sensor complexDNA damageRecruits TopBP1; amplifies ATR signaling

Role of Chk1 in Cell Cycle Regulation and Checkpoint Control

Chk1 orchestrates cell cycle progression by enforcing checkpoints at multiple phases:

  • S-Phase Checkpoint: In response to replication stress, Chk1 phosphorylates and targets Cdc25A for proteasomal degradation. This inhibits CDK2, suppressing late origin firing and stabilizing stalled replication forks to prevent DNA breakage [1] [2] [7].
  • G2/M Checkpoint: Chk1 phosphorylates Cdc25C (creating a 14-3-3 binding site) and activates Wee1. Both events inhibit CDK1, preventing premature mitotic entry and allowing time for DNA repair [1] [4] [6].
  • Mitotic Regulation: During unperturbed cycles, Chk1 localizes to centrosomes to regulate CDK1/cyclin B1 activity. Inhibition leads to aberrant mitotic entry and "mitotic catastrophe" [2] [6].

Notably, embryonic and cancer cells exhibit heightened reliance on Chk1 for S/G2 checkpoint control due to defective G1 checkpoints (e.g., p53 mutations) [3] [7].

Chk1 Dysregulation in Oncogenesis and Cancer Progression

Chk1 is not a classical tumor suppressor but promotes tumor survival through:

  • Replication Stress Management: Oncogenes (e.g., MYC, RAS) induce uncontrolled replication initiation, leading to ssDNA accumulation. Chk1 suppresses excess origin firing and stabilizes forks, enabling cancer cells to tolerate oncogene-induced replication stress [3] [6] [7].
  • Checkpoint Adaptation: Tumors with p53 mutations lack functional G1 arrest, increasing dependency on Chk1-mediated S/G2 checkpoints for DNA repair. Chk1 overexpression correlates with chemoresistance in NSCLC, leukemia, and lymphoma [5] [6] [7].
  • Stem Cell Maintenance: Cancer stem cells (CSCs) in NSCLC show hyperactivated Chk1 after chemotherapy, facilitating repair and survival. Depleting Chk1 sensitizes CSCs to genotoxic agents [6].

Table 2: Cancer Types with Documented Chk1 Dependency

Cancer TypeMolecular ContextChk1 RoleTherapeutic Implication
Acute Myeloid Leukemia (AML)Constitutive γH2AX; p53 defectsSurvival under endogenous DNA damageSingle-agent inhibitor sensitivity [5]
NSCLC Stem CellsChemotherapy-induced DNA damageEnhanced repair and checkpoint arrestAZD7762 synergizes with cisplatin/gemcitabine [6]
MYCN-Amplified NeuroblastomaOncogene-induced replication stressPhosphorylated at Ser296/345 constitutivelyHigh sensitivity to Chk1 inhibitors [5]
Complex Karyotype CancersChromosomal instabilityMitotic progression controlSynthetic lethality with Chk1 inhibition [3]

Rationale for Chk1 Inhibition as a Therapeutic Strategy

Pharmacological Chk1 inhibition exploits cancer-specific vulnerabilities:

  • Chemo-/Radiosensitization: Inhibitors (e.g., AZD7762, PF-477736) abrogate DNA damage-induced S/G2 arrest, forcing cells with unrepaired DNA into lethal mitosis. This synergizes with genotoxic agents (e.g., cisplatin, gemcitabine) in p53-deficient tumors [3] [6] [7].
  • Single-Agent Activity: Hematologic malignancies (leukemia/lymphoma) exhibit high baseline replication stress and DNA damage. Chk1 inhibitors like V158411 induce caspase-dependent/independent death via DNA fragmentation and mitotic catastrophe (GI50 = 0.17 μM vs. >2.8 μM in solid tumors) [5].
  • Synthetic Lethality: Tumors with defective homologous recombination (HR) (e.g., BRCA mutations) or Fanconi anemia (FA) pathway deficiencies rely on Chk1 for fork stability. Inhibitors trigger collapse of stalled forks into DSBs [3] [7].

Table 3: Classes of Chk1 Inhibitors in Development

Inhibitor ClassExamplesKey FeaturesDevelopment Stage
First-generationUCN-01Broad kinase inhibition (PKC, CDKs)Phase II trials (limited efficacy) [3]
Second-generationAZD7762, PF-477736Improved specificity; radiosensitizersPhase I/II (with chemotherapy) [3] [6]
Novel AgentsV158411, Chk1-IN-4High selectivity; single-agent activity in leukemiaPreclinical optimization [5]

Properties

Product Name

Chk1-IN-4

IUPAC Name

5-[[5-[2-(3-aminopropoxy)-4-bromo-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile

Molecular Formula

C18H18BrN7O2

Molecular Weight

444.3 g/mol

InChI

InChI=1S/C18H18BrN7O2/c1-27-14-5-11(19)6-15(28-4-2-3-20)18(14)13-7-16(26-25-13)24-17-10-22-12(8-21)9-23-17/h5-7,9-10H,2-4,20H2,1H3,(H2,23,24,25,26)

InChI Key

LWOYEDQROLTYBT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)Br)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.